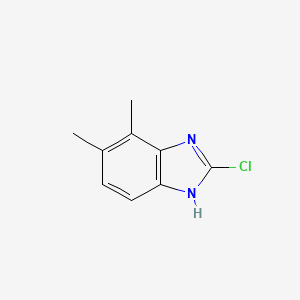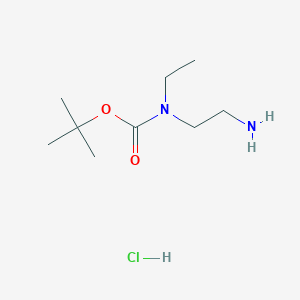
tert-Butyl (2-aminoethyl)(ethyl)carbamate hydrochloride
Vue d'ensemble
Description
Tert-Butyl (2-aminoethyl)(ethyl)carbamate hydrochloride is a white crystalline powder . It is also known as Protected ethylenediamine, used for ethylenediamine addition . The molecular formula is C9H20N2O2 .
Molecular Structure Analysis
The molecular structure of tert-Butyl (2-aminoethyl)(ethyl)carbamate hydrochloride consists of a carbamate group (OC(O)N), an ethyl group (C2H5), and a tert-butyl group (C(CH3)3) attached to a 2-aminoethyl group (H2NCH2CH2) .Physical And Chemical Properties Analysis
The physical and chemical properties of tert-Butyl (2-aminoethyl)(ethyl)carbamate hydrochloride include its molecular formula C9H20N2O2 and its appearance as a white crystalline powder .Applications De Recherche Scientifique
Synthesis of Complex Molecules : The compound is used in the synthesis of complex molecules such as omisertinib, an important intermediate in biologically active compounds. This process involves acylation, nucleophilic substitution, and reduction steps, confirming its utility in multi-step organic syntheses (Zhao et al., 2017).
Intermediate in Synthesis of Medicinal Compounds : It serves as an intermediate in the synthesis of compounds with potential medicinal applications, such as antiarrhythmic and hypotensive agents. For example, certain phenyl N-substituted carbamates, synthesized using this compound, have shown promising biological activities (Chalina et al., 1998).
Biomedical Material Development : This compound is involved in the synthesis and characterization of biomedical materials, such as N-(2-aminoethyl)-2-acetamidyl gellan gum. The lack of cytotoxicity in this material indicates its potential for biomedical applications (Novac et al., 2013).
Preparation of Enantiopure Compounds : It plays a role in the preparation of enantiopure compounds, which are crucial in the pharmaceutical industry for creating drugs with specific chiral properties. For instance, it's used in the synthesis of enantiopure N-protected β-hydroxyvaline (Oku et al., 2004).
Lithiation and Alkylation in Organic Synthesis : It's used in the metalation and alkylation of aminosilanes, indicating its importance in the field of organic synthesis and the development of new synthetic methodologies (Sieburth et al., 1996).
Creation of Glycopeptide Building Blocks : Its reaction under glycosylation conditions yields anomeric 2-deoxy-2-amino sugar carbamates. This demonstrates its utility in generating unnatural glycopeptide building blocks, which are significant in the development of novel therapeutic agents (Henry & Lineswala, 2007).
In Enzymatic Kinetic Resolutions : The compound is used in enzymatic kinetic resolutions, such as in the lipase-catalyzed transesterification of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. This process leads to optically pure enantiomers, further underscoring its relevance in chiral chemistry (Piovan et al., 2011).
Safety And Hazards
Safety data sheets indicate that tert-Butyl (2-aminoethyl)(ethyl)carbamate hydrochloride may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Propriétés
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-ethylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-5-11(7-6-10)8(12)13-9(2,3)4;/h5-7,10H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUPSFMSMQMXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-aminoethyl)(ethyl)carbamate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Oxocyclopentyl)thio]propanoic acid](/img/structure/B1394347.png)
![Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate](/img/structure/B1394348.png)
![Ethyl Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1394349.png)
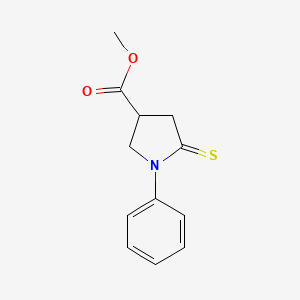
![Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1394351.png)
![4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394355.png)
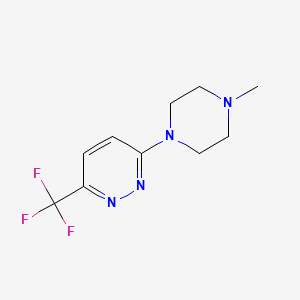
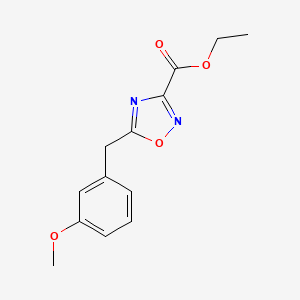
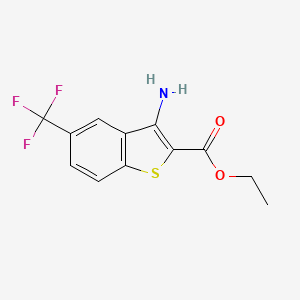
![Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B1394361.png)
![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzenesulphonyl chloride](/img/structure/B1394364.png)
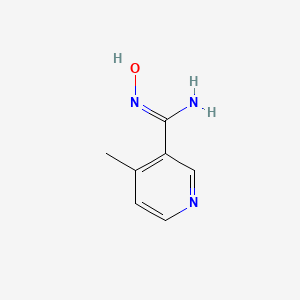
![4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394369.png)
